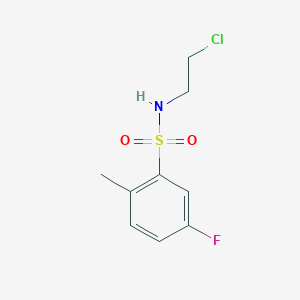

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chloroethyl group, a fluorine atom, and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-fluoro-2-methylbenzenesulfonyl chloride and 2-chloroethylamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 5-fluoro-2-methylbenzenesulfonyl chloride is dissolved in an appropriate solvent, such as dichloromethane. To this solution, 2-chloroethylamine is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic Substitution: The major products are substituted sulfonamides where the chlorine atom is replaced by the nucleophile.

Oxidation: The major products are sulfoxides or sulfones, depending on the extent of oxidation.

Reduction: The major product is the corresponding amine derivative of the sulfonamide.

Aplicaciones Científicas De Investigación

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.

Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Chemical Biology: The compound is utilized in chemical biology for the development of probes and tools to study biological processes.

Mecanismo De Acción

The mechanism of action of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide involves the alkylation of nucleophilic sites in biological macromolecules, such as DNA and proteins. The 2-chloroethyl group forms covalent bonds with nucleophilic atoms, leading to the formation of cross-links and adducts. This results in the disruption of normal cellular processes, such as DNA replication and transcription, ultimately leading to cell death. The compound’s ability to target specific molecular pathways makes it a valuable tool in cancer research and therapy.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy, particularly for brain tumors.

N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea: Another nitrosourea derivative with similar anticancer properties.

N-(2-chloroethyl)-N-methylbenzenesulfonamide: A structurally similar compound with variations in biological activity.

Uniqueness

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The combination of the 2-chloroethyl group and the sulfonamide moiety provides a distinct mechanism of action compared to other similar compounds. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in both research and therapeutic applications.

Actividad Biológica

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article delves into the biological mechanisms, research findings, and applications of this compound.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a 5-fluoro-2-methylbenzene moiety, with a 2-chloroethyl side chain. The presence of the fluorine atom enhances its reactivity and biological activity compared to similar compounds.

The primary mechanism of action involves alkylation of nucleophilic sites in biological macromolecules such as DNA and proteins. The 2-chloroethyl group can form covalent bonds with nucleophilic atoms, leading to cross-linking and adduct formation. This disrupts normal cellular processes like DNA replication and transcription, ultimately resulting in cell death, which is particularly relevant in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by acting as an alkylating agent. It has been shown to inhibit cell proliferation in various cancer cell lines through its ability to damage DNA. The compound's effectiveness is attributed to its capacity to form stable adducts with DNA, thereby preventing replication and transcription processes essential for cancer cell survival .

Enzyme Inhibition

The compound is also utilized in studies related to enzyme inhibition . Its sulfonamide group can interact with various enzymes, potentially modifying their activity. This characteristic makes it a valuable tool in biochemical research aimed at understanding enzyme mechanisms and developing new therapeutic agents.

Case Studies

- Antitumor Evaluation : A study evaluated the antitumor efficacy of this compound against L1210 leukemia cells implanted in mice. Results demonstrated significant tumor growth inhibition compared to control groups, highlighting its potential as an effective anticancer agent .

- Enzyme Interaction Studies : In vitro studies have shown that this compound can inhibit specific kinases involved in cancer progression, further supporting its role in targeted cancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| N-(2-chloroethyl)-N-nitrosourea | Alkylating agent | Widely used in chemotherapy |

| N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea | Alkylating agent | Similar anticancer properties |

| N-(2-chloroethyl)-N-methylbenzenesulfonamide | Alkylating agent | Structural variations affect activity |

| This compound | Alkylating agent with fluorine | Enhanced reactivity and selectivity |

Propiedades

IUPAC Name |

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO2S/c1-7-2-3-8(11)6-9(7)15(13,14)12-5-4-10/h2-3,6,12H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWAWLPRMWNGHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.